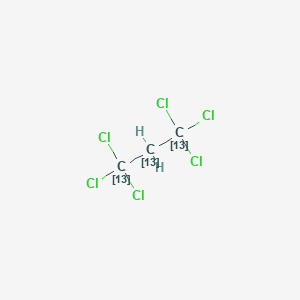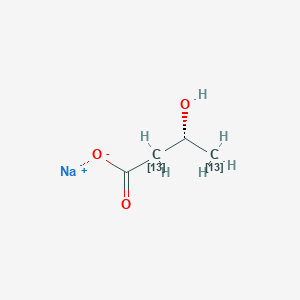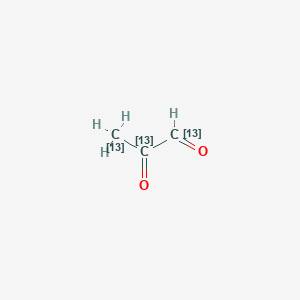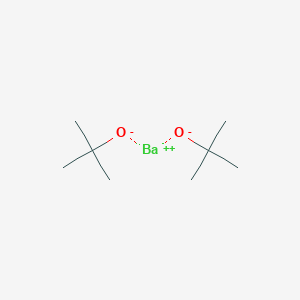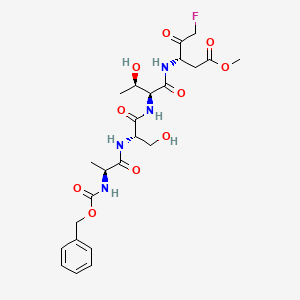
Z-Ala-Ser-Thr-Asp(OMe)-fluoromethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Ala-Ser-Thr-Asp(OMe)-fluoromethyl ketone is a synthetic peptide compound. It is composed of a sequence of amino acids: alanine (Ala), serine (Ser), threonine (Thr), and aspartic acid (Asp) with a methoxy group (OMe) attached to the aspartic acid. The compound also features a fluoromethyl ketone group, which is known for its role in inhibiting proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-Ser-Thr-Asp(OMe)-fluoromethyl ketone typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often involving rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Z-Ala-Ser-Thr-Asp(OMe)-fluoromethyl ketone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The fluoromethyl ketone group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atom in the fluoromethyl ketone group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Aspartic acid with a carboxylic acid group.
Reduction: Hydroxymethyl ketone derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-Ala-Ser-Thr-Asp(OMe)-fluoromethyl ketone has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in the study of protease inhibition, particularly in understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity, such as cancer and inflammatory conditions.
Industry: Utilized in the development of protease inhibitors for various industrial processes.
Mechanism of Action
The mechanism of action of Z-Ala-Ser-Thr-Asp(OMe)-fluoromethyl ketone involves the inhibition of proteases. The fluoromethyl ketone group forms a covalent bond with the active site of the protease, thereby blocking its activity. This inhibition can affect various molecular targets and pathways, depending on the specific protease involved.
Comparison with Similar Compounds
Similar Compounds
Z-Ala-Ser-Thr-Asp(OMe)-chloromethyl ketone: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
Z-Ala-Ser-Thr-Asp(OMe)-bromomethyl ketone: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
Z-Ala-Ser-Thr-Asp(OMe)-iodomethyl ketone: Similar structure but with an iodomethyl group instead of a fluoromethyl group.
Uniqueness
Z-Ala-Ser-Thr-Asp(OMe)-fluoromethyl ketone is unique due to the presence of the fluoromethyl ketone group, which provides specific inhibitory properties and stability compared to other halomethyl ketone derivatives. The fluorine atom’s electronegativity and small size contribute to the compound’s effectiveness as a protease inhibitor.
Properties
Molecular Formula |
C24H33FN4O10 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
methyl (3S)-5-fluoro-3-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxopentanoate |
InChI |
InChI=1S/C24H33FN4O10/c1-13(26-24(37)39-12-15-7-5-4-6-8-15)21(34)28-17(11-30)22(35)29-20(14(2)31)23(36)27-16(18(32)10-25)9-19(33)38-3/h4-8,13-14,16-17,20,30-31H,9-12H2,1-3H3,(H,26,37)(H,27,36)(H,28,34)(H,29,35)/t13-,14+,16-,17-,20-/m0/s1 |
InChI Key |
LICIOVKJUZZCAM-ACSCVQKFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CO)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)
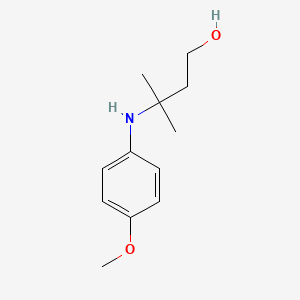
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)
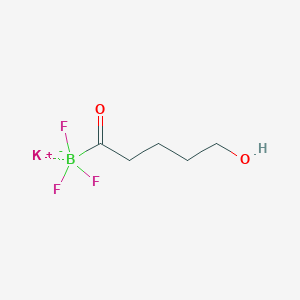
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)


